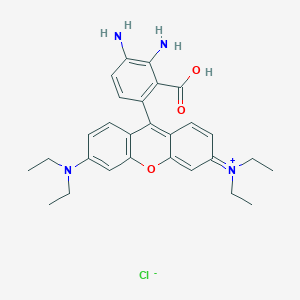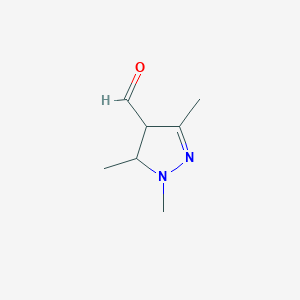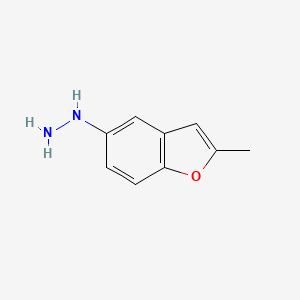
9-(3,4-Diamino-2-carboxyphenyl)-3,6-bis(diethylamino)xanthylium chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“9-(3,4-Diamino-2-carboxyphenyl)-3,6-bis(diethylamino)xanthylium chloride” is a synthetic organic compound that belongs to the xanthylium family. These compounds are known for their vibrant colors and are often used as dyes or pigments in various applications. The unique structure of this compound allows it to interact with light in specific ways, making it useful in scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “9-(3,4-Diamino-2-carboxyphenyl)-3,6-bis(diethylamino)xanthylium chloride” typically involves multiple steps:
Formation of the xanthylium core: This step involves the condensation of appropriate aromatic aldehydes with diethylamine under acidic conditions.
Introduction of amino and carboxy groups: The aromatic ring is then functionalized with amino and carboxy groups through nitration, reduction, and carboxylation reactions.
Final assembly: The functionalized aromatic ring is then coupled with the xanthylium core under controlled conditions to form the final compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve:
Batch reactors: For precise control over reaction conditions.
Continuous flow systems: For large-scale production with consistent quality.
Purification steps: Including crystallization, filtration, and chromatography to ensure high purity.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Including acids or bases to facilitate substitution reactions.
Major Products
Oxidation products: Quinone derivatives.
Reduction products: Amino derivatives.
Substitution products: Various functionalized aromatic compounds.
科学研究应用
Chemistry
Dye synthesis: Used as a precursor for various dyes and pigments.
Photochemical studies: Due to its interaction with light.
Biology
Fluorescent markers: Used in biological imaging and diagnostics.
Enzyme assays: As a substrate or inhibitor in biochemical assays.
Medicine
Drug development: Potential use in developing new therapeutic agents.
Diagnostic tools: As a component in diagnostic kits.
Industry
Textile industry: As a dye for fabrics.
Printing industry: In inks and toners.
作用机制
The compound exerts its effects through:
Interaction with light: Absorbing and emitting light at specific wavelengths.
Binding to biological targets: Such as proteins or nucleic acids, altering their function.
Chemical reactivity: Participating in redox reactions and forming covalent bonds with other molecules.
相似化合物的比较
Similar Compounds
Rhodamine B: Another xanthylium dye with similar applications.
Fluorescein: A related compound used in similar scientific and industrial applications.
Uniqueness
Functional groups: The presence of amino and carboxy groups provides unique reactivity.
Color properties: Specific absorption and emission characteristics make it suitable for specialized applications.
属性
分子式 |
C28H33ClN4O3 |
|---|---|
分子量 |
509.0 g/mol |
IUPAC 名称 |
[9-(3,4-diamino-2-carboxyphenyl)-6-(diethylamino)xanthen-3-ylidene]-diethylazanium;chloride |
InChI |
InChI=1S/C28H32N4O3.ClH/c1-5-31(6-2)17-9-11-19-23(15-17)35-24-16-18(32(7-3)8-4)10-12-20(24)25(19)21-13-14-22(29)27(30)26(21)28(33)34;/h9-16,29H,5-8,30H2,1-4H3,(H,33,34);1H |
InChI 键 |
VNLPDFYHNFSJLG-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=C(C(=C(C=C4)N)N)C(=O)O.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![rel-(1R,5S,7S)-6-Methoxy-7-phenyl-3-oxa-6-azabicyclo[3.2.0]heptane](/img/structure/B12871463.png)

![2,6-Dibromobenzo[d]oxazole](/img/structure/B12871474.png)


![Benzenesulfonic acid, 3-[[[(3-heptadecyl-1,5-dihydro-5-thioxo-4H-1,2,4-triazol-4-yl)amino]carbonyl]amino]-, monosodium salt](/img/structure/B12871491.png)






![2-Chloro-7-(methylthio)benzo[d]oxazole](/img/structure/B12871533.png)

